5-(Piperidin-1-ylmethyl)-1,2-oxazole-3-carboxylic acid hydrochloride
Overview
Description
5-(Piperidin-1-ylmethyl)-1,2-oxazole-3-carboxylic acid hydrochloride is a synthetic compound that features a piperidine ring, an oxazole ring, and a carboxylic acid group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Piperidin-1-ylmethyl)-1,2-oxazole-3-carboxylic acid hydrochloride typically involves the formation of the oxazole ring followed by the introduction of the piperidine moiety. One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring, followed by nucleophilic substitution to attach the piperidine group.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. Techniques such as crystallization and recrystallization are employed to purify the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the oxazole ring, potentially leading to ring-opening or hydrogenation products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products:
Oxidation: N-oxides of the piperidine ring.
Reduction: Reduced or hydrogenated oxazole derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
5-(Piperidin-1-ylmethyl)-1,2-oxazole-3-carboxylic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(Piperidin-1-ylmethyl)-1,2-oxazole-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, potentially inhibiting their activity. The oxazole ring may also play a role in binding to biological targets, contributing to the compound’s overall biological effects.
Comparison with Similar Compounds
Piperidine Derivatives: Compounds like piperine and piperidinone share the piperidine ring structure and exhibit similar biological activities.
Oxazole Derivatives: Compounds such as oxazoline and oxazolidinone share the oxazole ring and are used in various chemical and pharmaceutical applications.
Uniqueness: 5-(Piperidin-1-ylmethyl)-1,2-oxazole-3-carboxylic acid hydrochloride is unique due to the combination of the piperidine and oxazole rings, which may confer distinct biological properties and synthetic versatility compared to other compounds with only one of these rings.
Properties
IUPAC Name |
5-(piperidin-1-ylmethyl)-1,2-oxazole-3-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3.ClH/c13-10(14)9-6-8(15-11-9)7-12-4-2-1-3-5-12;/h6H,1-5,7H2,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVNJVPXFMDUBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=NO2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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